molecular formula C20H21NO3S2 B2758108 5-(Isobutylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole CAS No. 896675-98-2

5-(Isobutylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole

Cat. No.: B2758108
CAS No.: 896675-98-2
M. Wt: 387.51
InChI Key: ZHVNDDNEFJJSFL-UHFFFAOYSA-N
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Description

5-(Isobutylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole is a complex organic compound with a unique structure that includes an oxazole ring substituted with isobutylthio, phenylsulfonyl, and p-tolyl groups

Scientific Research Applications

5-(Isobutylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Isobutylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole typically involves multi-step organic reactions. One common method includes the use of organometallic catalysts for coupling reactions. For instance, palladium-catalyzed Suzuki coupling reactions are often employed to form the biaryl structures . The reaction conditions usually involve the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmospheres such as nitrogen or argon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and reaction conditions can be optimized to reduce costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Isobutylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole undergoes various types of chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The isobutylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfonyl group can yield sulfone derivatives, while reduction of the oxazole ring can produce various heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-(Isobutylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For instance, its derivatives have been shown to protect cells from anoxic damage by influencing molecular parameters such as dipole moment and orbital energies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Isobutylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(4-methylphenyl)-5-(2-methylpropylsulfanyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S2/c1-14(2)13-25-20-19(26(22,23)17-7-5-4-6-8-17)21-18(24-20)16-11-9-15(3)10-12-16/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVNDDNEFJJSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)SCC(C)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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